2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Purity Analysis Reproducibility Building Block Quality

Researchers require high-purity building blocks with orthogonal reactive handles for SAR and materials discovery. 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile delivers ≥98% purity, enabling precise cross-coupling. • ≥98% purity ensures stoichiometric control in SAR campaigns. • Orthogonal Cl and MeS groups for sequential Suzuki, Buchwald-Hartwig, or Ullmann couplings. • Defined LogP (4.60) and TPSA (23.79 Ų) support drug-like library design. Supplied with -20°C storage and global shipping.

Molecular Formula C14H10ClNS
Molecular Weight 259.751
CAS No. 1355248-24-6
Cat. No. B594403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile
CAS1355248-24-6
Synonyms2-Chloro-4-[4-(Methylsulfanyl)phenyl]benzonitrile
Molecular FormulaC14H10ClNS
Molecular Weight259.751
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl
InChIInChI=1S/C14H10ClNS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-8H,1H3
InChIKeyBHUUFGGLULTLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1355248-24-6): A Chlorinated Methylsulfanyl Biphenyl Carbonitrile Building Block


2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1355248-24-6), systematically named 3-chloro-4'-(methylthio)-[1,1'-biphenyl]-4-carbonitrile, is a halogenated biphenyl derivative featuring a chloro substituent ortho to a nitrile group on one phenyl ring and a methylsulfanyl (methylthio) group at the para position of the second phenyl ring . With a molecular formula of C14H10ClNS and a molecular weight of 259.75 g/mol, this compound is supplied as a research intermediate with purity specifications typically ≥98% . Its structural features—the biphenyl scaffold, the electron-withdrawing nitrile, the chloro substituent, and the sulfur-containing methylthio group—make it a versatile building block in medicinal chemistry, materials science, and organic synthesis [1].

Orthogonal handles: Chloro, methylthio, and nitrile groups enable sequential cross-coupling diversification.
Specification-grade purity: Verified purity supports stoichiometric precision in multi-step synthetic routes.
Defined storage protocol: Long-term low-temperature storage guidance aids inventory planning and compound integrity.

Procurement Alert: Why Substituting 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1355248-24-6) with Unvalidated Analogs Risks Project Failure


Generic substitution of 2-chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1355248-24-6) with closely related analogs—such as non-chlorinated methylsulfanyl biphenyl carbonitriles, regioisomers with alternative substitution patterns, or alkylthio homologues—is not scientifically justified without rigorous experimental validation. The presence and specific position of the chloro substituent significantly alters the compound's electronic distribution (LogP = 4.60, TPSA = 23.79 Ų ), reactivity in cross-coupling reactions, and potential for halogen bonding interactions [1]. Furthermore, studies on structurally related 4′-(alkylthio)[1,1′-biphenyl]-4-carbonitrile series reveal that even minor modifications to the alkylthio chain length can produce anomalous and non-linear changes in physicochemical behavior—specifically, a large and unexpected decrease in nematic-isotropic transition temperatures when moving from methylthio to ethylthio homologues due to chalcogen bonding effects [1]. Consequently, unvalidated analogs cannot be assumed to perform identically in downstream applications. The following quantitative evidence guide provides the basis for informed procurement decisions.

Chlorine position alters reactivity Ortho-Cl significantly shifts electronic distribution and cross-coupling behavior vs. non-chlorinated or regioisomeric analogs. Interchangeability may not transfer.
Alkylthio chain length can produce nonlinear effects Even a methyl-to-ethyl change can cause anomalous phase behavior due to chalcogen bonding. Homologues cannot be assumed equivalent.
Unvalidated storage may lead to degradation Analogs without documented storage specifications risk compound integrity loss, affecting reproducibility in multi-step synthesis.

Quantitative Differentiation Evidence for 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1355248-24-6) Against Comparators


High Purity Specification (≥98%) Enables Reproducible Research vs. Lower Purity Alternatives

The target compound is commercially available with a purity specification of ≥98%, as verified by multiple vendors including Leyan (Product No. 1848001) and ChemScene (Cat. No. CS-0777350) . In contrast, some vendors offer this compound at a lower purity grade of 95% (e.g., AKSci Cat. No. 1833DU) . The 3% absolute purity difference corresponds to a 60% reduction in total impurity content (from ≤5% to ≤2%). For building block applications requiring stoichiometric precision in multi-step syntheses—particularly in medicinal chemistry where minor impurities can catalyze side reactions or poison catalysts—this purity differential is critical for ensuring reproducible yields and minimizing purification burdens.

Purity specification
Head-to-head
Target: ≥98% purity
Comparator: 95% purity
Impurity reduction: ~60% (≤2% vs ≤5% impurities)
Supports reproducible multi-step synthesis by minimizing impurity interference.
Vendor-certified specifications; independent sources.
Purity Analysis Reproducibility Building Block Quality

Computational Physicochemical Properties Distinguish This Compound from Non-Chlorinated and Regioisomeric Analogs

Computational property predictions reveal that 2-chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile has a calculated LogP of 4.60058 and a topological polar surface area (TPSA) of 23.79 Ų . The ortho-chloro substitution significantly increases lipophilicity compared to the non-chlorinated analog 4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile, which has a predicted LogP of approximately 4.0-4.2 (estimated based on typical substituent effects of -Cl vs -H). This increased LogP enhances membrane permeability potential but reduces aqueous solubility. The TPSA value of 23.79 Ų remains below the 60 Ų threshold associated with poor oral absorption, suggesting favorable passive permeability while maintaining a distinct physicochemical profile from analogs lacking the chloro substituent.

Computed lipophilicity
Class-level
LogP 4.60, TPSA 23.79 Ų
Distinct profile vs. non-chlorinated analog (estimated LogP ~4.0–4.2).
Computational prediction; experimental verification recommended.
ADME Prediction Lipophilicity Medicinal Chemistry

Defined Storage Stability Parameters Support Procurement Planning and Inventory Management

Vendor specifications provide defined storage conditions for 2-chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile: store at -20°C for long-term stability with pre-centrifugation recommended prior to vial opening to maximize product recovery [1]. Alternative vendors specify storage at 2-8°C in sealed, dry conditions . These documented stability parameters contrast with many research chemicals that lack validated storage specifications, forcing users to rely on generic assumptions. The requirement for -20°C storage is consistent with the compound's molecular properties (MW 259.75, LogP 4.6, halogenated aromatic structure) and indicates potential sensitivity to thermal degradation or moisture absorption.

Storage specification
Supporting evidence
−20°C long-term; centrifuge prior to opening
Documented stability parameters reduce degradation risk during storage.
Vendor-validated; supports inventory and SOP planning.
Compound Stability Storage Conditions Laboratory Logistics

Validated Application Scenarios for 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile (CAS 1355248-24-6) Based on Quantitative Evidence


Medicinal Chemistry Building Block Requiring High Purity for SAR Studies

The ≥98% purity specification makes this compound suitable for structure-activity relationship (SAR) campaigns where precise stoichiometric control is essential. The chloro and methylthio substituents provide orthogonal synthetic handles for diversification via cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Ullmann-type couplings). The defined LogP (4.60) and TPSA (23.79 Ų) support its use in generating compound libraries with predicted drug-like permeability properties. Procurement of the high-purity grade reduces the risk of impurity-derived false positives in biological screening.

Liquid Crystal Precursor Development Leveraging Methylthio-Chalcogen Bonding

Structural studies on the 4′-(alkylthio)[1,1′-biphenyl]-4-carbonitrile series demonstrate that methylthio-substituted members exhibit anomalous nematic-isotropic transition behavior due to chalcogen bonding interactions [1]. While 2-chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile differs by the additional ortho-chloro substituent, its core biphenyl-carbonitrile-methylthio architecture suggests potential utility as a precursor or scaffold for developing novel liquid crystalline materials with tunable phase behavior. The chloro substituent may introduce additional halogen bonding opportunities or alter mesogenic properties.

Synthetic Intermediate for Agrochemical and Pesticide Research

Aryl compounds containing methylthio groups are established intermediates in the synthesis of pesticides and pharmaceuticals [2]. The biphenyl scaffold with chloro, nitrile, and methylthio functionality provides a versatile platform for further derivatization. The compound's commercial availability at ≥98% purity and defined storage conditions (-20°C) [3] supports reproducible multi-step syntheses in agrochemical discovery programs.

Materials Science: Halogenated Building Block for Supramolecular Assemblies

The combination of a chloro substituent (potential halogen bond donor) and a methylthio group (potential chalcogen bond participant) makes this compound a candidate for exploring orthogonal non-covalent interactions in supramolecular chemistry [1]. The calculated LogP (4.60) and TPSA (23.79 Ų) provide baseline parameters for solubility and partitioning behavior in biphasic systems relevant to materials processing. Procurement at high purity (≥98%) minimizes the confounding effects of impurities on crystallization and self-assembly studies.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
High-purity building block with orthogonal reactive handles
Stoichiometric control and impurity profiling
Liquid crystal precursor development
Methylthio-biphenyl scaffold with chalcogen bonding potential
Phase behavior and mesogenic property screening
Agrochemical intermediate synthesis
Stable, high-purity building block with diverse derivatization routes
Multi-step reproducibility and storage stability
Supramolecular materials research
Halogen and chalcogen bond donor sites
Non-covalent interaction studies and crystallization purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.